molecular formula C10H12BrClO B2742975 1-Bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]benzene CAS No. 1369896-16-1

1-Bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]benzene

Cat. No. B2742975
CAS RN: 1369896-16-1
M. Wt: 263.56
InChI Key: IHMAVGMWCMGCQN-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]benzene, also known as Bromochloroacetophenone, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. This compound has been used in various fields of research, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Synthesis and Chemical Reactivity

1-Bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]benzene participates in various chemical reactions, showcasing its versatility in organic synthesis. For instance, it has been used as a substrate in the alkylation of benzene, demonstrating the Friedel–Crafts alkylation's utility in producing complex organic compounds. This process leads to the formation of alkylated benzene derivatives, highlighting the compound's role in synthesizing valuable chemical intermediates (H. Albar, A. Khalaf, & S. Bahaffi, 1997).

Crystallography and Molecular Structure

Research into this compound and its derivatives has extended into crystallography, providing insights into its structural properties. Studies on crystal structures have detailed the supramolecular features of derivatives, such as hydrogen bonding and π–π interactions, which are critical for understanding the compound's behavior in various conditions and its potential applications in materials science (Timo Stein, F. Hoffmann, & M. Fröba, 2015).

Novel Compound Synthesis

The compound also serves as a precursor in the synthesis of non-peptide small molecular antagonists, showcasing its application in the development of pharmaceutical agents. Through a series of reactions, including elimination, reduction, and bromination, researchers have synthesized novel benzamide derivatives with potential biological activities. This highlights the compound's importance in medicinal chemistry for drug discovery and development (H. Bi, 2015).

properties

IUPAC Name

1-bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMAVGMWCMGCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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